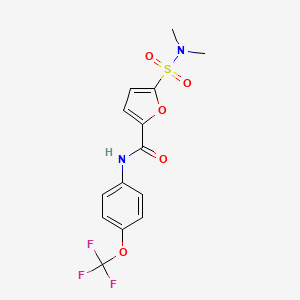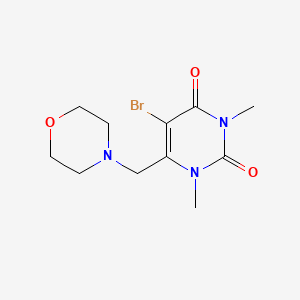![molecular formula C19H16BrFO4 B2607712 Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-98-9](/img/structure/B2607712.png)
Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C19H16BrFO4 . It has a molecular weight of 407.239 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is represented by the linear formula C19H16BrFO4 . The compound has a molecular weight of 407.239 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate are not fully detailed in the available resources. It has a molecular weight of 407.239 and a linear formula of C19H16BrFO4 . More comprehensive analysis would require additional experimental data.Scientific Research Applications
Pharmacokinetics and Toxicology
A study focused on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including benzofurans, outlines the clinical effects and potential health risks associated with these compounds. While not directly mentioning the specific compound , the research provides insight into the broader category of benzofurans, highlighting the need for understanding their pharmacological profiles (J. J. Nugteren-van Lonkhuyzen et al., 2015).
Synthesis of Related Compounds
Research on the synthesis of related bromo and fluoro compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the relevance of these functional groups in creating valuable chemical entities. This study may provide a synthetic framework that could be adapted for the compound of interest (Yanan Qiu et al., 2009).
Anticancer Drug Research
A review of tumor specificity and keratinocyte toxicity of synthesized compounds, including benzofuran derivatives, shows promise in the search for anticancer drugs with high tumor specificity and reduced toxicity. This suggests a potential area of application for the compound , given its structural relationship to benzofurans (Y. Sugita et al., 2017).
Antimicrobial Applications
Benzofuran derivatives have been identified as emerging scaffolds for antimicrobial agents, with various studies highlighting their suitability for new drug development. This research indicates a possible application for the compound in treating microbial diseases, given its benzofuran core (Asha Hiremathad et al., 2015).
Amyloid Imaging
Although not directly related to the specific compound, research on amyloid imaging in Alzheimer's disease using benzofuran derivatives as radioligands showcases the versatility of benzofurans in biomedical imaging. This could suggest potential research applications for Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate in diagnostic procedures (A. Nordberg, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Many compounds containing the indole nucleus, which is structurally similar to benzofuran, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate”, it’s difficult to determine its exact mode of action. It’s possible that it might interact with its targets in a similar way to other indole derivatives .
Biochemical Pathways
Indole derivatives, however, have been found to possess various biological activities, suggesting they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-4-6-13(21)7-5-12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROMKQCEKESPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

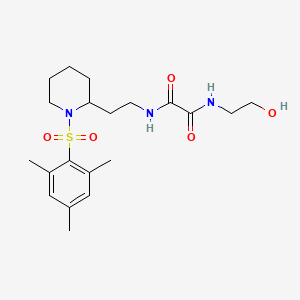

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)



![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)
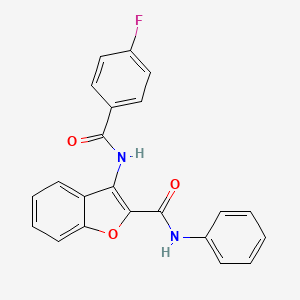
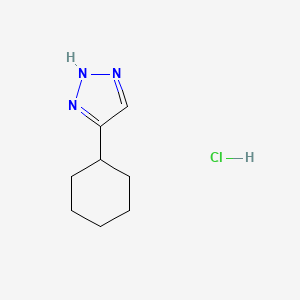
![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)
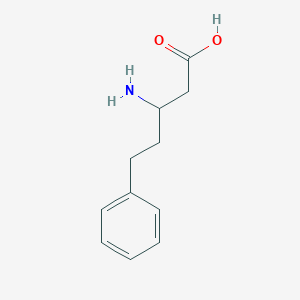
![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)
